molecular formula C15H22N6OS B12227777 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine

5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B12227777
M. Wt: 334.4 g/mol
InChI Key: JQHDMBRZMYDNRL-UHFFFAOYSA-N
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Description

5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a thiadiazole ring, a piperazine ring, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, which is used for the chlorination of intermediates . The final step usually involves the coupling of the thiadiazole and piperazine rings with the pyrimidine core under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and microwave-assisted reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α (TNF-α) by blocking the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the piperazine ring, along with the methoxymethyl groups, contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H22N6OS

Molecular Weight

334.4 g/mol

IUPAC Name

5-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C15H22N6OS/c1-4-12-11(2)16-10-17-14(12)20-5-7-21(8-6-20)15-18-13(9-22-3)19-23-15/h10H,4-9H2,1-3H3

InChI Key

JQHDMBRZMYDNRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NS3)COC)C

Origin of Product

United States

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